N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a thiophen-3-yl group. A methylene bridge links the triazolopyridazine moiety to a benzo[d]thiazole-2-carboxamide unit.
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS2/c25-17(18-20-13-3-1-2-4-14(13)27-18)19-9-16-22-21-15-6-5-12(23-24(15)16)11-7-8-26-10-11/h1-8,10H,9H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBUKURVVCRCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as other triazolothiadiazines, have the ability to bind to a variety of enzymes and receptors, showing versatile biological activities. The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme.
Cellular Effects
Similar compounds have been shown to have cytotoxic activity on human tumor cell lines. These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies.
Biological Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on the latest research findings.
Compound Overview
Chemical Structure:
- Molecular Formula: C₁₈H₁₂F₃N₅OS
- Molecular Weight: 403.4 g/mol
- CAS Number: 1903157-20-9
The compound features a combination of a thiophene ring, a triazolo-pyridazine unit, and a benzo[d]thiazole moiety. This unique structure suggests diverse biological activities due to the presence of various functional groups.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with the triazole core have shown effectiveness against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 μM . The presence of the thiophene and triazole rings may enhance this activity through specific interactions with microbial targets.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | M. tuberculosis | 1.35 | |
| Compound B | E. coli | 5.00 | |
| Compound C | S. aureus | 3.20 |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Triazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary studies indicate that similar compounds exhibit selective COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM . The incorporation of the benzo[d]thiazole moiety may further enhance this effect.
The exact mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to observed therapeutic effects.
Potential Molecular Targets:
- Enzymatic Inhibition: Compounds may inhibit enzymes involved in inflammatory processes.
- DNA/RNA Interactions: The heterocyclic structure may allow for binding to nucleic acids, affecting replication and transcription processes.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives of triazolo-pyridazine compounds. For example:
- Synthesis and Evaluation : A series of novel substituted derivatives were synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds exhibited IC90 values ranging from 3.73 to 4.00 μM .
- Cytotoxicity Studies : In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) showed that several active compounds were nontoxic at effective concentrations, indicating a favorable safety profile for further development .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide have shown cytotoxic effects against various cancer cell lines. A notable study reported that triazolo derivatives demonstrated growth inhibition across multiple cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on related benzothiazole derivatives has revealed their effectiveness against bacterial and fungal strains. These findings indicate that this compound may also possess similar antimicrobial activities .
Neuropharmacological Effects
Triazole-containing compounds have been investigated for their neuropharmacological effects. Some derivatives have been shown to act as ligands for central benzodiazepine receptors, which are crucial in the treatment of anxiety and seizure disorders. This suggests that this compound could be explored for anxiolytic or anticonvulsant applications .
Case Study 1: Anticancer Evaluation
A study focused on evaluating the anticancer potential of synthesized derivatives similar to this compound reported significant cytotoxic activity against various cancer cell lines. The most effective compound exhibited an IC50 value of 0.25 μM against HepG2 cells . This underscores the compound's potential as a lead for developing new anticancer agents.
Case Study 2: Neuropharmacological Screening
Another investigation assessed the neuropharmacological effects of triazolo derivatives on anxiety models in rodents. The compounds demonstrated significant anxiolytic-like effects in behavioral tests compared to control groups . This finding supports further exploration into their therapeutic applications in treating anxiety disorders.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylene Bridge
The methylene group (-CH2-) connecting the triazolo-pyridazine and benzo[d]thiazole moieties serves as a reactive site for nucleophilic substitution. For example:
-
Reaction with Thiols :
Under basic conditions (e.g., K2CO3/DMF), the methylene bridge undergoes substitution with thiols to form thioether derivatives. This reaction is critical for synthesizing analogs with modified biological activity.
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| R-SH + Compound | K2CO3, DMF, 80°C | R-S-CH2-Triazolo-pyridazine | 75–88 |
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophen-3-yl substituent on the pyridazine ring participates in electrophilic substitution, such as halogenation or nitration:
-
Chlorination :
Treatment with Cl2/FeCl3 introduces chlorine at the 4-position of the thiophene ring . -
Nitration :
HNO3/H2SO4 yields nitro derivatives, which can be reduced to amines for further functionalization .
| Reaction | Reagents | Position Modified | Application |
|---|---|---|---|
| Chlorination | Cl2, FeCl3 | Thiophene C4 | Enhances lipophilicity |
| Nitration | HNO3, H2SO4 | Thiophene C5 | Precursor for amino derivatives |
Cycloaddition Reactions Involving the Triazole Ring
The triazolo[4,3-b]pyridazine system participates in 1,3-dipolar cycloadditions with alkynes or nitriles to form fused heterocycles. For instance:
-
Reaction with Acetylenedicarboxylate :
Forms a pyrazolo-triazolo-pyridazine hybrid, expanding the compound’s scaffold .
| Reaction | Dipolarophile | Product | Key Feature |
|---|---|---|---|
| 1,3-Dipolar cycloaddition | Dimethyl acetylenedicarboxylate | Pyrazolo[1,5-a]triazolo-pyridazine | Enhanced π-stacking potential |
Hydrolysis of the Carboxamide Group
The benzo[d]thiazole-2-carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Concentrated HCl reflux converts the carboxamide to a carboxylic acid . -
Basic Hydrolysis :
NaOH/EtOH yields the corresponding ammonium salt .
| Condition | Reagent | Product | Utility |
|---|---|---|---|
| Acidic | HCl, Δ | Benzo[d]thiazole-2-carboxylic acid | Intermediate for ester derivatives |
| Basic | NaOH, EtOH | Sodium benzo[d]thiazole-2-carboxylate | Water-soluble analog |
Condensation Reactions for Schiff Base Formation
The primary amine generated from nitro reduction (see Section 2) reacts with aldehydes to form Schiff bases, enabling further diversification:
| Aldehyde | Conditions | Schiff Base Product | Biological Activity |
|---|---|---|---|
| 4-Chlorobenzaldehyde | EtOH, Δ | N=CH-C6H4-Cl | Antimycobacterial |
| Furfural | RT, 12h | N=CH-Furan | Anti-inflammatory |
Metal Complexation via Thiazole and Triazole Moieties
The benzo[d]thiazole and triazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or medicinal applications:
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| CuCl2 | MeOH, RT | Cu(II)-thiazole-triazole | Antioxidant |
| Zn(OAc)2 | EtOH, reflux | Zn(II)-carboxamide | Anticancer |
Photochemical Reactivity
UV irradiation induces C-S bond cleavage in the thiazole ring, generating reactive intermediates for cross-coupling reactions :
| Wavelength | Product | Reactivity |
|---|---|---|
| 254 nm | Benzo[d]thiazole radical | Participates in Suzuki-Miyaura coupling |
Key Research Findings
-
Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) on the thiophene ring show enhanced activity against Mycobacterium tuberculosis (MIC: 1.56 µg/mL) .
-
Antioxidant Capacity : Cu(II) complexes exhibit radical scavenging activity (IC50: 8.7 µM) .
-
Structural Insights : X-ray crystallography confirms planar geometry of the triazolo-pyridazine core, favoring intercalation with DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyridazine-Based Analogs
Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine core but differing in substituents provide insights into structure-activity relationships (SAR):
- N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives (): These analogs exhibit moderate antimicrobial activity against tested microorganisms. Replacing the methyl group with a thiophen-3-yl moiety (as in the target compound) could alter electronic properties and bioactivity .
- Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate derivatives (): Synthesized via triazole annulation, these compounds demonstrate cytotoxic effects. Compound 24 (structure unspecified) showed significant activity against Hep cell lines (IC50: ~3.7 μg ml⁻¹), though weaker than adriamycin . The target compound’s benzothiazole carboxamide may confer distinct cytotoxicity profiles.
Benzothiazole Carboxamide Derivatives
Benzothiazole carboxamides are prevalent in medicinal chemistry due to their electron-deficient aromatic systems and hydrogen-bonding capabilities:
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides (): These derivatives, synthesized in ethanol with yields up to 70%, feature a thiazolidinone core instead of triazolopyridazine.
- N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides (): These analogs, prepared via amine coupling, highlight the role of pyridine-thiazole interactions in bioactivity. The target compound’s benzothiazole-2-carboxamide may similarly engage in target binding but lacks the pyridinyl-thiazole scaffold .
Thiophene-Containing Heterocycles
While direct analogs with thiophen-3-yl substituents are absent in the provided evidence, thiophene’s electron-rich nature contrasts with halogenated phenyl groups in . Thiophene may enhance the target compound’s metabolic stability compared to chloro- or fluoro-phenyl analogs .
Comparative Data Table
Research Findings and Implications
- Bioactivity Gaps : While triazolopyridazines in and show antimicrobial and cytotoxic effects, the target compound’s thiophene and benzothiazole substituents could modulate these activities. Further assays are needed to confirm this .
- Structural Advantages : The benzothiazole-2-carboxamide may offer superior binding compared to 3-carboxamide derivatives () due to positional effects on hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide?
- Methodology :
- Stepwise synthesis : Utilize heterocyclic coupling reactions, such as the formation of the triazolopyridazine core via cyclocondensation of hydrazine derivatives with thiophene-substituted pyridazines .
- Key steps :
- Thiophene-3-yl introduction via Suzuki-Miyaura coupling or nucleophilic substitution .
- Amide bond formation between the triazolopyridazine methyl group and benzo[d]thiazole-2-carboxamide using carbodiimide coupling agents (e.g., EDCI/HOBt) .
- Optimization : Reaction temperature (60–80°C) and solvent choice (DMF or ethanol) significantly affect yield. For example, ethanol/water mixtures reduce side-product formation in analogous triazolopyridazine syntheses .
Q. How are spectroscopic techniques (IR, NMR, MS) applied to confirm the structure of this compound?
- IR Analysis :
- Peaks at ~1650–1700 cm⁻¹ confirm C=O stretching in the carboxamide group .
- Absence of NH₂ stretches (~3300 cm⁻¹) verifies complete cyclization of triazole rings .
- ¹H-NMR :
- Thiophene protons appear as doublets at δ 7.2–7.5 ppm .
- Benzo[d]thiazole methylene protons (CH₂) resonate at δ 4.5–5.0 ppm as a singlet .
Q. What solvent systems and catalysts enhance yield in multi-step syntheses?
- Solvents :
- Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Ethanol/water mixtures (4:1) enhance crystallization of final products .
- Catalysts :
- Copper(I) iodide or Pd(PPh₃)₄ for thiophene coupling .
- Sodium acetate accelerates cyclization in triazole formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology :
- Analog synthesis : Replace the thiophene-3-yl group with other heterocycles (e.g., furan, pyridine) to assess electronic effects .
- Bioassay integration : Test derivatives for kinase inhibition or antimicrobial activity using enzymatic assays (e.g., IC₅₀ determination) .
- Data analysis : Correlate substituent electronegativity with bioactivity using computational tools (e.g., DFT for charge distribution analysis) .
Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?
- Challenges :
- Low yield (~50–65%) in triazole cyclization steps due to competing side reactions .
- Purification difficulties caused by polar byproducts .
- Solutions :
- Use flow chemistry to control reaction kinetics and minimize side products .
- Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification .
Q. How do conflicting spectral data (e.g., NMR splitting patterns) in related compounds inform structural reassessment?
- Case study : In triazolopyridazine analogs, unexpected doublets for methylene protons (δ 4.5 ppm) may indicate restricted rotation due to steric hindrance from the benzo[d]thiazole group .
- Resolution :
- Variable-temperature NMR to confirm dynamic effects .
- X-ray crystallography for unambiguous structural confirmation .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
